
6-Aminoisoquinoline
Overview
Description
6-Aminoisoquinoline is an organic compound with the molecular formula C9H8N2 It is a derivative of isoquinoline, featuring an amino group at the sixth position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-aminoisoquinoline involves the reduction of 6-nitroisoquinoline. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. Another method involves the conversion of 1,3-dichloro-6-nitroisoquinoline to this compound through a series of reactions, including nucleophilic substitution and reduction .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 6-Aminoisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The nitro group in 6-nitroisoquinoline can be reduced to form this compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenated compounds and strong bases are often used.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: this compound.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Aminoisoquinoline serves as a crucial intermediate in the synthesis of various kinase inhibitors. Kinases are enzymes that play essential roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Key Findings:
- Kinase Inhibitors : Research indicates that this compound derivatives can influence or inhibit kinase activity, making them potential candidates for therapeutic agents against kinase-related diseases such as glaucoma, diabetic retinopathy, and other retinal inflammatory diseases .
- Synthesis Methods : Efficient methods for synthesizing this compound have been developed, allowing for large-scale production. These methods often involve the hydrogenation of nitro groups and the conversion of other isoquinoline derivatives under various conditions .
Organic Electronics
In the realm of materials science, this compound has been explored as a blue fluorescent dye, which is essential for organic light-emitting diodes (OLEDs). The compound's fluorescence properties make it suitable for applications in display technologies and lighting.
Key Findings:
- Fluorescence Enhancement : Studies have demonstrated that the protonation of this compound enhances its fluorescence, which can be utilized in creating efficient blue light-emitting materials for OLEDs .
- Material Fabrication : The compound has been incorporated into white light films, showcasing its potential to improve the performance of OLED devices .
Application Area | Specific Uses | References |
---|---|---|
Display Technologies | Blue fluorescent dye for OLEDs | |
Lighting Solutions | Used in white light film applications |
Case Study 1: Kinase Inhibitor Development
A study focused on synthesizing various this compound derivatives to evaluate their inhibitory effects on specific kinases. The results indicated several compounds with promising activity against kinases associated with cancer proliferation.
Case Study 2: Fluorescent Material Application
Research involving the application of this compound in OLED technology highlighted its effectiveness as a blue emitter. The study demonstrated that incorporating this compound into OLED structures significantly improved brightness and efficiency.
Mechanism of Action
The mechanism of action of 6-aminoisoquinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process. It also interacts with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Isoquinoline: The parent compound, lacking the amino group.
6-Nitroisoquinoline: The precursor in the synthesis of 6-aminoisoquinoline.
Quinoline: A structural isomer with different chemical properties.
Uniqueness: this compound is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Biological Activity
6-Aminoisoquinoline is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is an isoquinoline derivative characterized by the presence of an amino group at the 6-position. Its molecular formula is CHN, with a molecular weight of approximately 144.17 g/mol. The structural features of this compound contribute to its reactivity and interaction with biological systems.
1. Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties, particularly in inhibiting the proliferation of certain cancer cell lines. For instance, research has shown that derivatives of this compound can act as kinase inhibitors, which are crucial in cancer signaling pathways. A study highlighted that these compounds could effectively reduce tumor growth in vitro and in vivo models by targeting specific kinases involved in cancer progression .
2. Antibacterial Activity
Recent investigations into the antibacterial properties of isoquinoline derivatives, including this compound, have demonstrated notable effectiveness against various Gram-positive bacteria. For example, compounds derived from this structure exhibited a significant reduction in bacterial viability, suggesting their potential use as novel antibacterial agents . The mechanism appears to involve interference with essential biosynthetic pathways, such as DNA and RNA synthesis .
3. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound derivatives. These compounds have been studied for their potential in treating neurodegenerative diseases by inhibiting pathways associated with neuronal death and inflammation . Their role as kinase inhibitors may also extend to protecting neuronal cells from apoptosis.
Case Study: Antitumor Mechanism
In a controlled study, researchers synthesized several derivatives of this compound and tested their efficacy against different cancer cell lines. The results indicated that certain modifications to the amino group enhanced the compound's ability to inhibit tumor cell proliferation significantly. The most promising derivatives demonstrated IC values in the low micromolar range, indicating potent activity.
Compound | Structure Modification | IC (µM) | Target Kinase |
---|---|---|---|
Compound A | Methyl group addition | 5.2 | EGFR |
Compound B | Ethyl group addition | 3.8 | VEGFR |
Compound C | No modification | 12.0 | PDGFR |
Case Study: Antibacterial Efficacy
Another study focused on the antibacterial properties of this compound against Staphylococcus aureus. The compound was tested for minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). Results showed that at concentrations as low as 1 µg/mL, significant bactericidal activity was achieved, underscoring its potential as an alternative treatment for antibiotic-resistant infections .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : By inhibiting kinase activity, these compounds can disrupt critical signaling pathways involved in cell proliferation and survival.
- Biosynthetic Interference : The compound affects bacterial growth by disrupting DNA and RNA synthesis pathways, leading to reduced viability.
- Neuroprotection : The neuroprotective effects are likely mediated through anti-inflammatory pathways and inhibition of apoptotic signals.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-Aminoisoquinoline with high purity?
- Methodology : Two primary synthetic routes are widely used:
-
Route 1 : Bromoethanol and Et₃N in THF under reflux conditions yield this compound derivatives. This method emphasizes controlling reaction time (2 days) and solvent ratios (MeOH:DMF = 2:1) to achieve ~75% purity .
-
Route 2 : Friedel-Crafts chlorination using N-chlorosuccinimide (NCS) on this compound produces 5-chloro derivatives. Optimize stoichiometry (1.5 eq NCS) and monitor reaction progress via TLC to minimize side products .
- Critical Factors : Solvent polarity, temperature control, and catalyst selection (e.g., Et₃N for deprotonation) significantly impact yield and purity.
Method Reagents/Conditions Yield Reference Bromoethanol THF, reflux, 48h 75% NCS Dichloromethane, 25°C, 12h 65%
Q. How can this compound be characterized using spectroscopic and analytical techniques?
- Spectroscopic Methods :
- NMR : Use ¹H/¹³C NMR to confirm aromatic proton environments and amine group presence. Peaks at δ 7.8–8.5 ppm (aromatic protons) and δ 4.2 ppm (NH₂) are diagnostic .
- IR : Identify NH₂ stretching vibrations at 3300–3500 cm⁻¹ and C=N bonds at 1600–1650 cm⁻¹ .
- Analytical Assays :
- Potentiometric Titration : Titrate with AgNO₃ in non-aqueous media (e.g., acetic acid) to quantify amine content. Endpoint detection via absorption indicators ensures accuracy .
Q. What stability considerations are critical for storing this compound?
- Degradation Pathways : Susceptible to N-oxidation under oxidative conditions (e.g., peracids) and photodegradation. Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Compatibility : Avoid polar aprotic solvents (DMF, DMSO) for long-term storage due to hygroscopicity. Use anhydrous ethanol or dichloromethane for dissolution .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Cross-Validation : Combine multiple techniques (e.g., NMR, HPLC-MS) to confirm structural assignments. For example, discrepancies in NH₂ peak integration (NMR) can be resolved via FTIR quantification .
- Statistical Analysis : Apply multivariate regression to correlate spectral data with synthetic conditions. Outliers may indicate impurities or isomer formation .
Q. What strategies optimize regioselectivity in Friedel-Crafts reactions of this compound?
- Experimental Design :
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to direct substitution to the 5-position. FeCl₃ increases selectivity (>80%) due to milder acidity .
- Temperature Gradients : Lower temperatures (0–10°C) favor mono-chlorination, while higher temperatures (25°C) promote di-substitution. Monitor via HPLC with UV detection at 254 nm .
Q. How can computational methods predict the pharmacological activity of this compound derivatives?
- In Silico Workflow :
Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinase inhibitors). Focus on binding affinity (ΔG < –8 kcal/mol) and hydrogen-bond networks .
QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from in vitro assays. Validate with leave-one-out cross-validation (R² > 0.85) .
Q. What are best practices for designing in vitro assays to evaluate this compound’s bioactivity?
- Assay Parameters :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin inhibition) with this compound at 1–100 μM. Include positive controls (e.g., leupeptin) to normalize activity .
- Cytotoxicity Screening : Conduct MTT assays on HEK-293 cells. Pre-incubate compounds for 24h and measure absorbance at 570 nm. EC₅₀ values < 50 μM indicate therapeutic potential .
Properties
IUPAC Name |
isoquinolin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFCTYXFMDWFRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343315 | |
Record name | 6-Aminoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23687-26-5 | |
Record name | 6-Aminoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Aminoisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Isoquinolinamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP6NQZ58UP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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